N-Cyclobutyl vs. N-Methyl Azetidin-3-amine: Enhanced Fsp³ for Superior Developability Profile
1-Cyclobutylazetidin-3-amine exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.818, substantially higher than the 0.667 calculated for its closest simple analogue, N-methylazetidin-3-amine (C₄H₁₀N₂) [1]. The addition of a cyclobutyl group increases the heavy atom count to 9 (from 6) while maintaining an optimal balance of hydrogen bond donors (1 HBD) and acceptors (2 HBA), as verified by the bis-TFA salt form's computed polar surface area of 29 Ų [2]. This elevated three-dimensionality has been independently correlated with reduced attrition in clinical development, with Fsp³ ≥0.45 being the threshold associated with improved solubility, lower promiscuity, and higher probability of clinical success [3].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) & Heavy Atom Count |
|---|---|
| Target Compound Data | Fsp³ = 0.818; Heavy Atom Count = 9; HBD = 1; HBA = 2; TPSA ≈ 29 Ų (bis-TFA salt) |
| Comparator Or Baseline | N-methylazetidin-3-amine: Fsp³ = 0.667; Heavy Atom Count = 6. Unsubstituted 3-aminoazetidine: Fsp³ = 0.750; Heavy Atom Count = 5. |
| Quantified Difference | ΔFsp³ = +0.151 vs. N-methyl analogue; +0.068 vs. unsubstituted core. Heavy atom enrichment of 50% vs. N-methyl analogue. |
| Conditions | Calculated from molecular formula and structure; physicochemical properties sourced from ChemSpace commercial listing and PubChem computed data. |
Why This Matters
Higher Fsp³ directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates, making this scaffold a strategically superior starting point for lead optimization.
- [1] PubChem. Azetidin-3-amine (CID 15629347). National Center for Biotechnology Information. Accessed May 5, 2026. View Source
- [2] ChemSpace. 1-Cyclobutylazetidin-3-amine; bis(trifluoroacetic acid) (CSSB02516457068). LogP = 0.19; PSA = 29 Ų; Fsp³ = 0.818. Accessed May 5, 2026. View Source
- [3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), pp. 6752–6756. View Source
